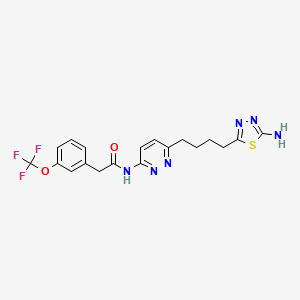

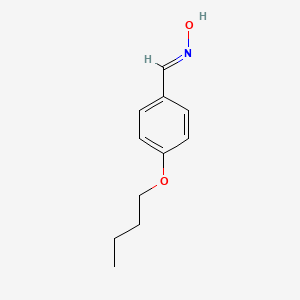

![molecular formula C15H14N4OS B2397341 (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 891078-71-0](/img/structure/B2397341.png)

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide” is a compound with the molecular formula C18H17N3O . The molecule is close to planar, with a maximum deviation of 0.145 Å . The dihedral angle between the phenyl and benzene rings is 11.22° . Intramolecular C—H⋯O and C—H⋯N interactions occur .

Synthesis Analysis

The compound can be synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Conventional chalcone syntheses typically require very long reaction times, ranging from 24 to 36 hours at room temperature .

Molecular Structure Analysis

The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and X-ray crystallographic data . In the crystal, inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, resulting in an R22(12) ring motif . Further C—H⋯N and C—H⋯O bonds generate R12(7) and R22(22) motifs and a C—H⋯π interaction also occurs .

Chemical Reactions Analysis

The spectral and photophysical properties of a new chalcone derivative containing donor-acceptor group have been synthesized and characterized on the basis of the spectral (IR, 1HNMR & 13C NMR) and X-ray crystallographic data .

Physical And Chemical Properties Analysis

The effect of solvents on photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield of the compound have been investigated comprehensively . Significant red shift was observed in the emission spectrum of the compound compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .

科学的研究の応用

- Lysosomes are organelles containing digestive and degradative enzymes, essential for metabolizing residual proteins and nucleic acids in biological cells. Researchers synthesized a typical excited-state intramolecular proton transfer (ESIPT) chromophore based on this cyanine derivative. Unusually large Stokes shifts (the difference between absorption and emission wavelengths) were observed in different solvents, suggesting ESIPT processes. Ab initio excited-state computations confirmed this phenomenon, shedding light on the photophysical properties .

- The compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , derived from our cyanine derivative, demonstrated potent competitive inhibition against mushroom tyrosinase. It exhibited an IC50 value of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. Tyrosinase inhibitors are relevant in cosmetics, medicine, and agriculture .

- A novel ratiometric fluorescent probe, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF) , was discovered for monitoring methanol in biodiesel. This compound could find applications in environmental monitoring and quality control .

Fluorescent Probes for Lysosome Detection

Tyrosinase Inhibition

Ratiometric Fluorescent Probes for Methanol Detection

特性

IUPAC Name |

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKKQCGCDAUNA-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

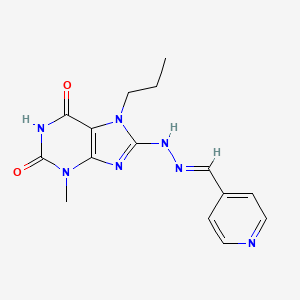

![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)

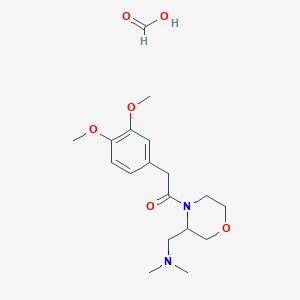

![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)

![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)